![molecular formula C8H7NO2S B091915 5-Methoxybenzo[d]thiazol-2(3H)-one CAS No. 15193-51-8](/img/structure/B91915.png)

5-Methoxybenzo[d]thiazol-2(3H)-one

Vue d'ensemble

Description

5-Methoxybenzo[d]thiazol-2(3H)-one is a chemical compound with the molecular formula C8H7NO2S . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

A series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzothiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .

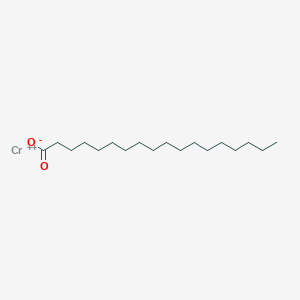

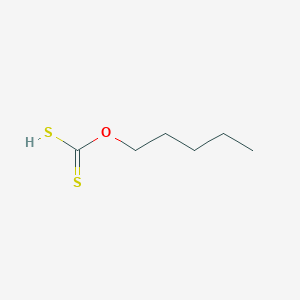

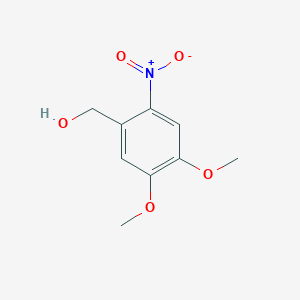

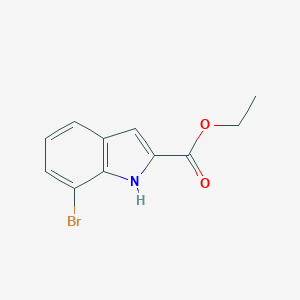

Molecular Structure Analysis

The molecular structure of 5-Methoxybenzo[d]thiazol-2(3H)-one consists of a benzothiazole ring substituted with a methoxy group . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .

Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxybenzo[d]thiazol-2(3H)-one are not detailed in the search results, benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution, and participate in condensation reactions .

Applications De Recherche Scientifique

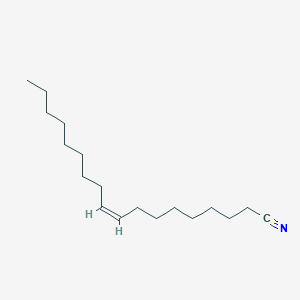

Cyanide Detection

One of the applications of 5-Methoxybenzo[d]thiazol-2(3H)-one is in the detection of cyanide in aqueous media . The compound is sensitive and selective for cyanide over other anions such as SCN−, AcO−, N3−, H2PO4−, H2AsO4−, F−, Cl−, Br−, and I− . Cyanide induces a colorimetric change from pale yellow to dark yellow . This property makes it a valuable tool in environmental monitoring and safety.

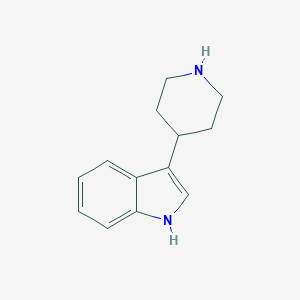

Anticancer Agent

Benzothiazole derivatives, including 5-Methoxybenzo[d]thiazol-2(3H)-one, have shown potential as anticancer agents . They have been found to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) .

Anti-inflammatory Agent

In addition to their anticancer properties, benzothiazole derivatives also exhibit anti-inflammatory effects . They have been found to decrease the activity of inflammatory factors IL-6 and TNF-α . This makes them potential candidates for the development of new anti-inflammatory drugs.

Apoptosis Induction

The benzothiazole derivative B7 has been found to induce apoptosis in A431 and A549 cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells.

Cell Cycle Arrest

B7 has also been found to induce cell cycle arrest in A431 and A549 cells . By halting the cell cycle, the compound prevents the cells from dividing and proliferating, thereby inhibiting the growth of the cancer.

Inhibition of Cell Migration

B7 has been shown to impede cell migration . This is particularly important in the context of cancer, as it could potentially prevent the spread of cancer cells to other parts of the body (metastasis).

Mécanisme D'action

Target of Action

Similar compounds, such as benzo[d]thiazole derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria .

Mode of Action

They interact with the LasR system in Pseudomonas aeruginosa, binding to the active site with better affinity compared to reference compounds .

Biochemical Pathways

Related compounds have been shown to interfere with quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

Related compounds have shown promising quorum-sensing inhibitory activities, affecting the growth of bacteria and biofilm formation .

Propriétés

IUPAC Name |

5-methoxy-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-11-5-2-3-7-6(4-5)9-8(10)12-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFOYVOEMLDYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164912 | |

| Record name | 2-Benzothiazolinone, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxybenzo[d]thiazol-2(3H)-one | |

CAS RN |

15193-51-8 | |

| Record name | 2-Benzothiazolinone, 5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015193518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolinone, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

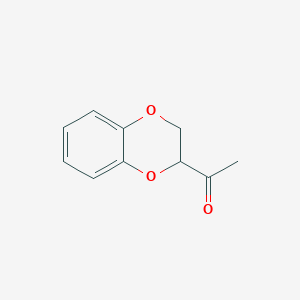

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)